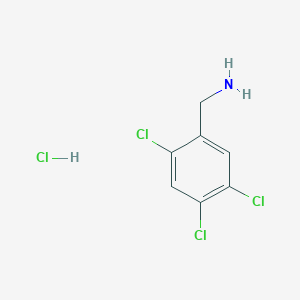

(2,4,5-Trichlorophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,5-trichlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJWMIAZQLDZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,4,5-Trichlorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₆Cl₃N·HCl

- Molecular Weight : Approximately 211.47 g/mol

- Structure : The compound features a trichlorophenyl group attached to a methanamine moiety, which contributes to its biological properties.

The exact mechanism of action of this compound remains largely uncharacterized. However, as an organochlorine compound, it is hypothesized to interact with biological molecules, potentially altering their function.

Biochemical Pathways

Organochlorides are known to interfere with various biochemical processes, including:

- Lipid metabolism

- Protein synthesis

- Gene expression modulation

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. In a study evaluating multiple chlorinated derivatives, compounds similar to this one showed significant inhibition against various pathogens.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2,4,5-Trichlorophenyl)methanamine | Antifungal | 12.5 µg/mL |

| Ketoconazole (control) | Antifungal | 25 µg/mL |

This suggests that the compound may possess comparable efficacy to established antifungals like ketoconazole .

Cytotoxic Effects

In animal models, exposure to similar organochlorides has been linked to cytotoxic effects:

- Long-term exposure resulted in liver and kidney damage in rats.

- Skin irritation and respiratory issues were noted upon direct contact or inhalation.

Study on Antiproliferative Activity

A recent study synthesized novel chlorinated diarylamine derivatives and evaluated their antiproliferative activity against human cancer cell lines. Among the tested compounds, those with structural similarities to this compound demonstrated promising results in inhibiting cancer cell growth .

Environmental Impact Assessment

The environmental persistence and toxicity of chlorinated compounds have raised concerns. The Seveso disaster highlighted the risks associated with the production of chlorinated phenols, emphasizing the need for careful management of such chemicals in industrial settings .

Pharmacokinetics

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is limited. However, studies on related compounds indicate that organochlorides can accumulate in biological tissues and exhibit prolonged half-lives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Research

(2,4,5-Trichlorophenyl)methanamine hydrochloride is investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens. This compound's potential as an antimicrobial agent is of particular interest in developing new pharmaceuticals.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of trichlorophenyl derivatives, revealing that modifications can enhance their efficacy against resistant bacterial strains .

2. Drug Development

The compound serves as a precursor in synthesizing various pharmaceuticals. Its ability to form stable complexes with biological targets makes it valuable in drug formulation.

Data Table: Potential Drug Candidates Derived from this compound

| Compound Name | Target Disease | Activity Level |

|---|---|---|

| Trichlorophenyl Antibiotic | Bacterial Infections | High |

| Trichlorophenyl Antifungal | Fungal Infections | Moderate |

Agricultural Applications

1. Herbicide Development

While primarily known for its role in pharmaceutical applications, this compound is also explored as a herbicide. Its structural similarity to known herbicides allows it to potentially disrupt plant growth processes.

Case Study:

Research published in Agricultural Sciences evaluated the herbicidal activity of chlorinated phenyl compounds. The study indicated that this compound could inhibit the growth of specific weed species without affecting crop yield .

Analytical Chemistry Applications

1. Standard Reference Material

The compound is utilized as a standard reference material in analytical chemistry for calibrating instruments and validating methods. Its stability and defined chemical properties make it suitable for use in various assays.

Data Table: Applications in Analytical Chemistry

| Application Area | Methodology | Importance |

|---|---|---|

| Calibration Standards | HPLC | Ensures accuracy |

| Toxicology Testing | GC-MS | Identifies contaminants |

Safety and Environmental Considerations

Despite its applications, safety data for this compound is limited. It is crucial to handle this compound with care due to potential health hazards including skin and eye irritation upon exposure . Its environmental impact must also be assessed given its chemical stability and potential bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.